Sodium 5-chloro-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 5-chloro-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₂S. It is a sodium salt of 5-chloro-2-methylbenzenesulfinic acid and is used primarily in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-chloro-2-methylbenzene-1-sulfinate typically involves the sulfonation of 5-chloro-2-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 5-chloro-2-methylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving sulfur-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-chloro-2-methylbenzene-1-sulfinate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form stable intermediates and products in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium 4-chlorobenzenesulfinate
Uniqueness
Sodium 5-chloro-2-methylbenzene-1-sulfinate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and properties compared to other sulfinates .
Properties
Molecular Formula |
C7H6ClNaO2S |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;5-chloro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
SWTKYVCROOJMCE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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